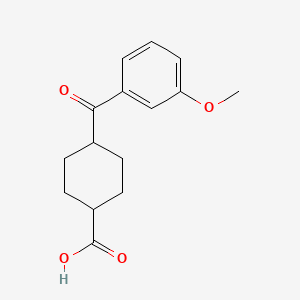

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

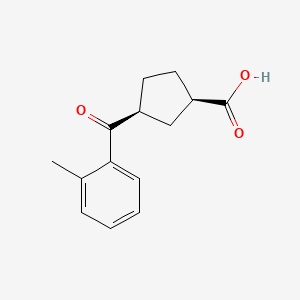

“Cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It is a chiral compound and contains a mixture of enantiomers . The compound is white in color and solid in physical form .

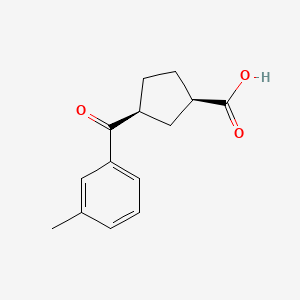

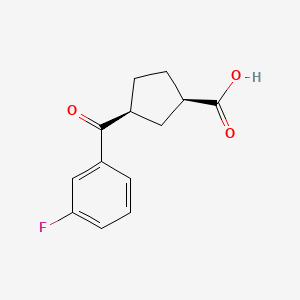

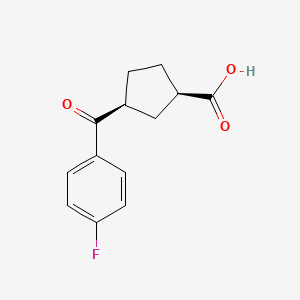

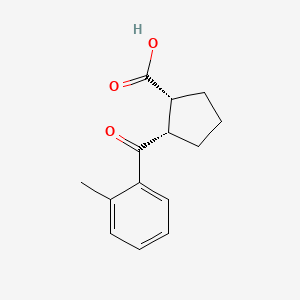

Molecular Structure Analysis

The InChI code for “cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18)/t10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The molecular weight of “cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is 262.31 . The compound is a white solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

1. Metabolite Analysis in Human Urine

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid has been identified in studies analyzing human urine for metabolites of synthetic pyrethroids. These investigations developed methods for determining major metabolites of commonly used synthetic pyrethroids in human urine, demonstrating the compound's relevance as a biomarker of exposure to these chemicals. This research is critical for monitoring occupational and environmental exposure to pyrethroids (Arrebola et al., 1999) (Baker et al., 2004).

2. Structural Studies of Cyclohexane Derivatives

Studies on the structure of various cyclohexane derivatives have included cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid. These studies provide insights into the molecular conformations and stereoselectivity of these compounds, which are important for understanding their chemical behavior and potential applications in pharmaceuticals and other industries (Chan et al., 1991).

3. Preparation of Cycloalkane-fused Dihydropyrimidin-4(3H)-one Enantiomers

Research has been conducted on the reaction of racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid with other compounds to form homochiral amides. This includes studies on the preparation of cycloalkane-fused dihydropyrimidin-4-one enantiomers, highlighting the compound's significance in stereochemical and enantioselective syntheses (Szakonyi et al., 1998).

Propiedades

IUPAC Name |

4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLPLLKWHYGMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220983, DTXSID501226236 |

Source

|

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

736136-06-4, 735269-93-9 |

Source

|

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.